GANT61 (2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline) is a synthetic small molecule that has gained prominence in scientific research for its role as a specific inhibitor of the Hedgehog (HH) signaling pathway. [, , ] Specifically, GANT61 targets the GLI transcription factors (GLI1 and GLI2), which are downstream effectors of the HH pathway. [, , , ] The HH pathway plays a crucial role in embryonic development, tissue patterning, and cell differentiation, but its aberrant activation has been implicated in the development and progression of various cancers. [, , , ] Therefore, inhibiting the HH pathway, particularly at the level of GLI transcription factors, presents a promising strategy for cancer therapy. [, , , , ]
The synthesis of GANT61 involves a multi-step process that begins with the reaction of 2-(dimethylamino)benzaldehyde with 1,3-diaminopropane. [, ] This reaction yields an intermediate imine, which is then reacted with 2-chloro-4-pyridinecarboxaldehyde to form the diazinane ring. [, ] The final step involves the addition of N,N-dimethylaniline to the diazinane ring, resulting in the formation of GANT61. [, ]
GANT61 is a hexahydropyrimidine derivative with a molecular weight of 403.55 g/mol. [, ] Its structure consists of a diazinane ring core with two substituted phenyl rings and a pyridyl ring attached. [, ] The two phenyl rings each have a dimethylamino substituent, while the pyridyl ring is directly attached to the diazinane core. [, ] This specific structural configuration allows GANT61 to selectively bind to GLI transcription factors and disrupt their function. [, ]
GANT61 acts as a direct inhibitor of GLI transcription factors, specifically targeting GLI1 and GLI2. [, , , , , ] It binds to the GLI proteins within the groove between zinc fingers 2 and 3, interfering with their ability to bind to DNA and activate target gene transcription. [, ] This inhibition of GLI-mediated transcription leads to a downstream cascade of effects, including cell cycle arrest, apoptosis, and the suppression of tumor growth. [, , , , , , ] Notably, GANT61's mechanism of action is distinct from that of cyclopamine, a SMO inhibitor, which targets an upstream component of the HH pathway. [, , , ]
GANT61 is a solid at room temperature and has a relatively low water solubility. [, ] Its partition coefficient (LogP) indicates a moderate lipophilicity, which can influence its cellular uptake and distribution. [, ] These physicochemical properties can impact its efficacy in experimental settings and highlight the need for optimizing its delivery and formulation for therapeutic applications. [, ]
GANT61 has been extensively studied in various cancer models, demonstrating promising antitumor effects. [, , , , , , ]
Inhibition of Tumor Cell Growth: GANT61 has been shown to inhibit the proliferation and survival of various cancer cell lines, including colon carcinoma, [, , , ] medulloblastoma, [] rhabdomyosarcoma, [] T-cell lymphoma, [] and anaplastic thyroid carcinoma. [] This anti-proliferative effect is mediated through its ability to induce apoptosis, cell cycle arrest, and the suppression of critical oncogenes. [, , , , , ]
Targeting Cancer Stem Cells: GANT61 has demonstrated the ability to target cancer stem cells (CSCs), a subpopulation of cells within tumors responsible for tumor initiation, maintenance, and recurrence. [, ] By inhibiting the HH pathway, GANT61 can disrupt the self-renewal and differentiation capabilities of CSCs, contributing to a more durable and effective antitumor response. [, ]
Synergistic Effects with Other Therapies: GANT61 has shown synergistic effects when combined with other anticancer therapies, such as radiotherapy and chemotherapy. [, , ] These combinatorial approaches can enhance the efficacy of treatment and potentially overcome drug resistance, highlighting its potential for developing novel therapeutic strategies. [, , ]
Mechanistic Studies of HH Signaling: GANT61 serves as a valuable tool for dissecting the molecular mechanisms underlying HH signaling and its role in cancer development and progression. [, , , , ] By selectively inhibiting GLI transcription factors, researchers can gain insights into the specific downstream targets and pathways regulated by the HH pathway in various cancer contexts. [, , , , ]
Optimization of GANT61 Derivatives: Given the limitations associated with GANT61's chemical stability and pharmacokinetic properties, future research could focus on developing GANT61 derivatives with improved potency, stability, and bioavailability. [] This could involve exploring structural modifications to enhance its pharmacological profile and facilitate its translation into clinical settings.
Clinical Development and Evaluation: While GANT61 has shown promising preclinical activity, further research is needed to assess its safety, efficacy, and potential clinical applications. [, ] This would involve conducting clinical trials to evaluate its therapeutic potential in various cancer types, either as a single agent or in combination with existing therapies.
Understanding Resistance Mechanisms: Research into the mechanisms of resistance to GANT61 is crucial for optimizing its therapeutic use and developing strategies to overcome resistance. [] This could involve studying the emergence of compensatory pathways, genetic alterations, or epigenetic modifications that contribute to GANT61 resistance.
Expanding Applications Beyond Cancer: The HH pathway has been implicated in other diseases beyond cancer, including developmental disorders and fibrotic conditions. [] Therefore, future research could explore the potential applications of GANT61 in these contexts, potentially paving the way for novel therapeutic interventions.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5